molecular formula C6H13ClFNO2S B2449743 (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride CAS No. 1909327-78-1

(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride

Cat. No.: B2449743
CAS No.: 1909327-78-1
M. Wt: 217.68
InChI Key: JWUPNCQPYQMKPU-UHFFFAOYSA-N
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Description

(Piperidin-3-yl)methanesulfonyl fluoride hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO2S and a molecular weight of 217.68.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used as a tool to investigate specific biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various biological targets to develop new treatments for diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

    [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride: This compound is similar in structure but may have different stereochemistry and reactivity.

    [(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride: Another stereoisomer with potentially different biological and chemical properties.

Uniqueness: (Piperidin-3-yl)methanesulfonyl fluoride hydrochloride is unique due to its specific chemical structure and reactivity.

Properties

IUPAC Name

piperidin-3-ylmethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUPNCQPYQMKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-78-1
Record name (piperidin-3-yl)methanesulfonyl fluoride hydrochloride
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